Diethylammonium

説明

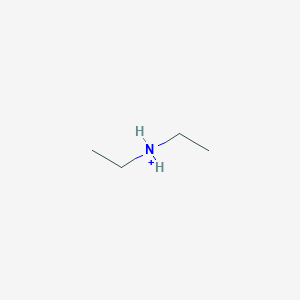

Structure

3D Structure

特性

分子式 |

C4H12N+ |

|---|---|

分子量 |

74.14 g/mol |

IUPAC名 |

diethylazanium |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/p+1 |

InChIキー |

HPNMFZURTQLUMO-UHFFFAOYSA-O |

SMILES |

CC[NH2+]CC |

正規SMILES |

CC[NH2+]CC |

製品の起源 |

United States |

Foundational & Exploratory

diethylammonium cation structure and properties

An In-depth Technical Guide to the Diethylammonium Cation: Structure, Properties, and Experimental Considerations

Introduction

The this compound cation, with the chemical formula (C₂H₅)₂NH₂⁺, is the conjugate acid of the secondary amine diethylamine.[1][2] It is a fundamental structure in organic chemistry, frequently encountered as the cationic component of various salts. These salts are notable for their applications as catalysts, precursors in organic synthesis, and as counterions in the formulation of active pharmaceutical ingredients (APIs).[3][4][5] For researchers in drug development and materials science, a thorough understanding of the this compound cation's structural characteristics and physicochemical properties is essential for predicting its behavior in different chemical environments and for designing novel molecular entities.

This technical guide provides a comprehensive overview of the this compound cation, focusing on its structure, properties, synthesis, and characterization. All quantitative data are summarized in tables for clarity, and key experimental protocols are detailed.

Chemical Structure and Geometry

The this compound cation is formed by the protonation of the nitrogen atom of diethylamine.[1] The central nitrogen atom is bonded to two ethyl groups and two hydrogen atoms.

-

Molecular Formula: C₄H₁₂N⁺[1]

-

IUPAC Name: Diethylazanium[1] or N-ethylethanamine;hydrochloride (for the chloride salt).[6]

-

Synonyms: this compound, N-ethylethanaminium.[1]

The nitrogen atom in the this compound cation has four single bonds and no lone pairs of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the electron pairs arrange themselves to minimize repulsion, resulting in a tetrahedral geometry around the nitrogen atom.[7] The H-N-H and C-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°.

Table 1: General and Computed Properties of the this compound Cation

| Property | Value | Source |

| Molecular Formula | C₄H₁₂N⁺ | [1] |

| Molecular Weight | 74.14 g/mol | [1] |

| Exact Mass | 74.096974387 Da | [1] |

| IUPAC Name | diethylazanium | [1] |

| InChI Key | HPNMFZURTQLUMO-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The properties of the this compound cation are typically studied in the context of its salts, most commonly this compound chloride and this compound nitrate. These salts are generally white crystalline solids that are soluble in polar solvents.[3]

Table 2: Physicochemical Properties of this compound Salts

| Property | This compound Chloride | This compound Nitrate |

| CAS Number | 660-68-4[8] | 27096-30-6 |

| Appearance | White crystalline solid[3] | Colorless solid, usually in crystalline form[9] |

| Melting Point (°C) | 227-230[10], 231.8[8] | Data not available |

| Boiling Point (°C) | 320-330[10] | Decomposes at high temperatures[9] |

| Solubility | Soluble in water (510 g/L), ethanol, chloroform[8][11] | Soluble in water and organic solvents[9] |

| Insoluble in ether[10][11] | ||

| pH (10 g/L in H₂O at 20 °C) | 4.5 - 6.5[8][10][12] | Alkaline[9] |

| Vapor Pressure (at 20 °C) | <0.00001 hPa[8] | Data not available |

| Density (at 20.1 °C) | 1.07 g/cm³[8] | Data not available |

Acid-Base Properties

The most critical property of the this compound cation is its acidity, which is inversely related to the basicity of its parent amine, diethylamine. The equilibrium between diethylamine and the this compound cation is fundamental to its role as a pH buffer and in acid-base catalysis. The pKa of the conjugate acid is a direct measure of the amine's basicity; a higher pKa for the ammonium ion indicates a stronger base.[13]

Table 3: Acid-Base Dissociation Constants

| Species | Constant | Value (at 25 °C) | Source |

| This compound ion | pKa | 10.98[13][14][15], 11.0[16] | [13][16] |

| This compound ion | Ka | Approximately 1.43 × 10⁻¹¹[17] | [17] |

| Diethylamine | pKb | Approximately 3.02[14][15], 3.15[17] | [14][17] |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and structural elucidation of this compound salts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum of the this compound cation typically shows a triplet corresponding to the methyl (-CH₃) protons, a quartet for the methylene (-CH₂) protons due to spin-spin coupling with the methyl protons, and a broad signal for the ammonium (N-H) protons. The chemical shifts and coupling patterns are characteristic of the ethyl groups attached to the nitrogen.[18]

-

¹³C NMR : The spectrum will display two distinct signals for the two non-equivalent carbon atoms: one for the methyl carbon and one for the methylene carbon.[1][19][20]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of a this compound salt is characterized by strong, broad absorption bands in the range of 3000-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group. C-H stretching vibrations of the ethyl groups are observed in the 2800-3000 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound Chloride

This protocol describes a general method for the synthesis of this compound chloride from diethylamine and hydrochloric acid.[3][21]

Materials:

-

Diethylamine ((C₂H₅)₂NH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or other suitable solvent)

-

Round-bottomed flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, dissolve a known molar amount of diethylamine in a minimal amount of ethanol.

-

Cool the flask in an ice bath.

-

While stirring, slowly add an equimolar amount of concentrated hydrochloric acid dropwise. This reaction is exothermic. The formation of a white precipitate may be observed.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Remove the solvent using a rotary evaporator.

-

The resulting solid is this compound chloride. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Dry the purified crystals under vacuum to obtain the final product.

Characterization of this compound Salts

a) Melting Point Determination:

-

Place a small amount of the dried crystalline salt into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

-

Compare the observed melting point to the literature value to assess purity.[8][10]

b) NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the this compound cation structure.[1][18]

c) Infrared (IR) Spectroscopy:

-

Prepare a sample of the salt as a KBr pellet or a nujol mull.

-

Record the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands for N-H and C-H stretching vibrations to confirm the functional groups present in the cation.

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate the chemical equilibrium and a typical experimental workflow involving the this compound cation.

Caption: Acid-base equilibrium showing the formation of the this compound cation.

Caption: Experimental workflow for the synthesis and characterization of a this compound salt.

References

- 1. This compound | C4H12N+ | CID 3793118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 660-68-4: this compound chloride | CymitQuimica [cymitquimica.com]

- 4. Triethylamine - Wikipedia [en.wikipedia.org]

- 5. bachem.com [bachem.com]

- 6. This compound chloride | C4H11N.ClH | CID 10197650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound chloride for synthesis 660-68-4 [sigmaaldrich.com]

- 9. This compound nitrate [chembk.com]

- 10. chembk.com [chembk.com]

- 11. diethylamine hydrochloride [chemister.ru]

- 12. This compound chloride CAS 660-68-4 | 820393 [merckmillipore.com]

- 13. pKa of Diethylamine [vcalc.com]

- 14. Solved 11. The pKa of this compound ion is 10.98. What is | Chegg.com [chegg.com]

- 15. Solved The pKa of this compound ion is 10.98. What is the | Chegg.com [chegg.com]

- 16. Diethylamine CAS#: 109-89-7 [m.chemicalbook.com]

- 17. brainly.com [brainly.com]

- 18. Diethylamine hydrochloride(660-68-4) 1H NMR spectrum [chemicalbook.com]

- 19. Diethylamine(109-89-7) 13C NMR spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Diethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Diethylammonium Salts for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of various diethylammonium salts commonly used in laboratory settings. The protocols detailed herein are designed to be reproducible and scalable for research and development applications.

Introduction

This compound salts are a class of quaternary ammonium compounds that find wide application in various fields of chemical research, including as catalysts, intermediates in organic synthesis, and components of ionic liquids. Their utility stems from the versatility of the this compound cation and the tunable properties imparted by the corresponding anion. This guide focuses on the laboratory-scale synthesis of four such salts: this compound chloride, this compound bromide, this compound nitrate, and this compound trifluoroacetate.

The synthesis of these salts is fundamentally an acid-base neutralization reaction between diethylamine, a secondary amine, and the corresponding acid. The general reaction scheme is illustrated below. The reaction is typically straightforward, high-yielding, and can be accomplished with standard laboratory equipment.

General Reaction Pathway

The synthesis of this compound salts follows a simple acid-base neutralization principle.

Caption: General Acid-Base Synthesis Pathway.

Experimental Synthesis Workflow

The general workflow for the synthesis and purification of this compound salts is outlined below.

Caption: Experimental Synthesis and Purification Workflow.

Comparative Data of Synthesized this compound Salts

The following table summarizes key quantitative data for the this compound salts described in this guide.

| Salt Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (from 10 mmol Diethylamine) | Melting Point (°C) |

| This compound Chloride | C₄H₁₂ClN | 109.60 | 1.096 g | 227-230 |

| This compound Bromide | C₄H₁₂BrN | 154.05 | 1.541 g | ~225-230 |

| This compound Nitrate | C₄H₁₂N₂O₃ | 136.15 | 1.362 g | 88-90 |

| This compound Trifluoroacetate | C₆H₁₂F₃NO₂ | 187.16 | 1.872 g | Not reported |

Experimental Protocols

Synthesis of this compound Chloride

Materials:

-

Diethylamine (0.73 g, 10 mmol)

-

Concentrated Hydrochloric Acid (~1 mL, ~12 M)

-

Ethanol (20 mL)

-

Diethyl ether (for washing)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine in 20 mL of ethanol.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with continuous stirring. A white precipitate will form.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting white solid with cold diethyl ether and filter.

-

Dry the solid in a vacuum oven at 50°C to a constant weight.

-

For higher purity, the crude product can be recrystallized from a hot ethanol/diethyl ether mixture.

Characterization:

-

¹H NMR (D₂O): δ 3.12 (q, 4H, -CH₂-), 1.25 (t, 6H, -CH₃).

-

IR (KBr, cm⁻¹): ~2980-2400 (broad, N-H stretch), ~1580 (N-H bend).

Synthesis of this compound Bromide

Materials:

-

Diethylamine (0.73 g, 10 mmol)

-

Hydrobromic Acid (48% aqueous solution, ~1.13 mL, ~10 mmol)

-

Isopropanol (20 mL)

-

Diethyl ether (for washing)

Procedure:

-

In a 50 mL round-bottom flask with a magnetic stir bar, dissolve diethylamine in 20 mL of isopropanol.

-

Cool the solution in an ice bath.

-

Carefully add the 48% hydrobromic acid solution dropwise while stirring. A precipitate may form.

-

Once the addition is complete, let the reaction mixture warm to room temperature and stir for 1 hour.

-

Concentrate the solution on a rotary evaporator to obtain the crude salt.

-

Wash the solid with cold diethyl ether, filter, and dry under vacuum.

-

Recrystallize from isopropanol/diethyl ether for enhanced purity.

Characterization:

-

¹H NMR (D₂O): Similar to the hydrochloride salt, with expected peaks around δ 3.1 (q, 4H) and 1.2 (t, 6H).

-

IR (KBr, cm⁻¹): Similar to the hydrochloride salt, with a broad N-H stretch from ~2980-2400 and an N-H bend around 1580.

Synthesis of this compound Nitrate

Materials:

-

Diethylamine (0.80 g, 11 mmol)

-

Nitric Acid (5 M aqueous solution, 2 mL, 10 mmol)

-

Round-bottom flask (25 mL)

Procedure:

-

Cool neat diethylamine (1.1 mol equivalent) in a round-bottom flask to -78°C using a dry ice/acetone bath.

-

Add the 5 M aqueous nitric acid solution (1.0 mol equivalent) dropwise to the cooled and stirred diethylamine. This reaction is exothermic and may cause pressure buildup.

-

After the complete addition of the acid, allow the mixture to slowly warm to room temperature over 2 hours, followed by an additional hour of stirring.

-

Remove water and any excess diethylamine by freeze-drying to yield the product as a pale yellow, hygroscopic powder.

Characterization:

-

¹H NMR (D₂O): δ 3.10 (q, 4H, -CH₂-), 1.24 (t, 6H, -CH₃).

-

IR (ATR, cm⁻¹): ~3100-2800 (N-H and C-H stretches), ~1600 (N-H bend), ~1350 (NO₃⁻ stretch).

Synthesis of this compound Trifluoroacetate

Materials:

-

Diethylamine (0.73 g, 10 mmol)

-

Trifluoroacetic Acid (TFA) (1.14 g, 0.77 mL, 10 mmol)

-

Diethyl ether (20 mL)

Procedure:

-

In a 50 mL round-bottom flask, dissolve diethylamine in 20 mL of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add trifluoroacetic acid dropwise with vigorous stirring. A white precipitate will form immediately.

-

After the addition is complete, continue to stir the mixture for 30 minutes as it warms to room temperature.

-

Collect the white solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

-

Dry the product under vacuum to remove any residual solvent. Due to the potential hygroscopicity of the salt, it is advisable to store it in a desiccator.

Characterization:

-

¹H NMR (CDCl₃): Expected chemical shifts would be approximately δ 8-9 (broad s, 2H, NH₂⁺), 3.0-3.2 (q, 4H, -CH₂-), and 1.3-1.5 (t, 6H, -CH₃). The exact positions can vary depending on the solvent and concentration.

-

IR (KBr, cm⁻¹): A strong, broad absorption for the carboxylate (COO⁻) stretch is expected around 1680-1630 cm⁻¹, along with a broad N-H stretch from ~3000-2400 cm⁻¹.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Diethylamine is a flammable and corrosive liquid with a strong odor.

-

Concentrated acids (HCl, HBr, HNO₃, and TFA) are highly corrosive and should be handled with extreme care.

-

The neutralization reactions are exothermic and require proper temperature control.

Disclaimer: The procedures outlined in this guide are intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for ensuring that all local regulations are followed.

Diethylammonium Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for diethylammonium chloride (CAS No. 660-68-4). The information is compiled and synthesized from various safety data sheets (SDS) to ensure a thorough understanding of the hazards and the necessary precautions for its use in a laboratory and drug development setting.

GHS Hazard Identification and Classification

This compound chloride is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this chemical is "Danger".[1][2]

Table 1: GHS Classification for this compound Chloride

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Sub-category 1A |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 |

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302+H332 | Harmful if swallowed or if inhaled.[1][2][3] |

| H311 | Toxic in contact with skin.[1][2][3] | |

| H314 | Causes severe skin burns and eye damage.[1][2][3] | |

| H317 | May cause an allergic skin reaction.[1][2][3] | |

| H335 | May cause respiratory irritation.[1][2][3][4] | |

| Precautionary (Prevention) | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1][2][3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5] | |

| P264 | Wash skin thoroughly after handling.[1][5][6] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][5] | |

| P272 | Contaminated work clothing should not be allowed out of the workplace.[1] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][5] | |

| Precautionary (Response) | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[2][3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse.[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1][6] | |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[1][5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound chloride is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound Chloride

| Property | Value |

| CAS Number | 660-68-4 |

| Molecular Formula | (C₂H₅)₂NH₂Cl or C₄H₁₂ClN[3] |

| Molecular Weight | 109.60 g/mol [2][4][6] |

| Appearance | Off-white hygroscopic solid/crystals[2][4][6][7] |

| Melting Point | 231.8 °C[2] |

| Boiling Point | No data available |

| Solubility | 510 g/L in water[2] |

| Density | 1.07 g/cm³ at 20.1 °C[2] |

| Vapor Pressure | <0.00001 hPa at 20 °C[2] |

| pH | 4.5-6.5 (10 g/L in H₂O at 20 °C)[2] |

Toxicological Information

Exposure to this compound chloride can have significant health effects.

Table 4: Acute Toxicity Data for this compound Chloride

| Route | Species | Value |

| Oral | Rat | LD50 = 9900 mg/kg[2][3][7] |

| Oral | Mouse | LD50 = 4860 mg/kg[7] |

Summary of Health Effects:

-

Ingestion: Harmful if swallowed, causing gastrointestinal tract irritation.[1][7]

-

Inhalation: Harmful if inhaled, causing respiratory tract irritation.[1][7]

-

Skin Contact: Toxic in contact with skin, causing severe skin burns and potential allergic reactions.[1][3][7]

Experimental Protocols for Safe Handling

Adherence to strict protocols is mandatory when working with this compound chloride to minimize exposure and ensure a safe laboratory environment.

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][5][7][8]

-

Facilities must be equipped with an eyewash station and a safety shower.[7]

4.2. Personal Protective Equipment (PPE) A comprehensive PPE plan is essential.

Table 5: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing to prevent skin contact.[1][7][9] |

| Respiratory Protection | If dust is generated or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece respirator is required.[1][7] |

4.3. Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing.[5][7] Do not breathe dust.[1][2][3] Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling.[1][7] Do not eat, drink, or smoke in the work area.[1][5]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][5][7][9] Keep the container tightly closed.[1][5][6][7][8][9] Store away from incompatible materials such as strong oxidizing agents.[5][7][9] The substance is hygroscopic.[5][7]

4.4. First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.[1][7] If the person is conscious, give 2-4 cupfuls of milk or water.[7]

-

If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get immediate medical aid.[7]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[1][6][7]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Get immediate medical aid.[7]

4.5. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[1] Avoid dust formation and contact with the substance.[1][5][7] Wear appropriate PPE as described in Table 5.[1][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][7]

4.6. Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Visualized Workflows and Relationships

Diagram 1: Safe Handling Workflow for this compound Chloride

Caption: A workflow for the safe handling of this compound chloride.

Diagram 2: Hazard Identification and Response Logic

Caption: Logical relationship between hazards and first aid responses.

References

- 1. echemi.com [echemi.com]

- 2. This compound chloride for synthesis 660-68-4 [sigmaaldrich.com]

- 3. This compound chloride CAS 660-68-4 | 820393 [merckmillipore.com]

- 4. This compound chloride | C4H11N.ClH | CID 10197650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Crystal Structure of Diethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available structural information for diethylammonium bromide (C₄H₁₂BrN). While a definitive, publicly accessible single-crystal X-ray diffraction study detailing the precise crystal structure of this compound bromide is not available in the reviewed scientific literature and crystallographic databases, this document compiles essential background information, data on analogous compounds, and generalized experimental protocols relevant to its crystallographic analysis. This guide is intended to serve as a foundational resource for researchers interested in the solid-state properties of this compound halides.

Introduction

This compound bromide is an organic salt with the chemical formula C₄H₁₂BrN.[1][2] It is a colorless crystalline or powdery solid with a molecular weight of 154.05 g/mol and a melting point in the range of 215-220 °C.[3][4] The compound is recognized for its application as a precursor in the synthesis of perovskite-based optoelectronic materials.[5] A thorough understanding of its crystal structure is crucial for controlling the morphology and properties of these advanced materials, as well as for potential applications in pharmaceuticals and organic synthesis.

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), a specific entry detailing the single-crystal structure of this compound bromide could not be located. Therefore, this guide presents crystallographic data for the closely related compounds, dimethylammonium bromide and triethylammonium bromide, to provide comparative insights into the expected structural characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound bromide is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂BrN | [1][2] |

| Molecular Weight | 154.05 g/mol | [2][4] |

| Appearance | Colorless crystalline or powdery solid | |

| Melting Point | 215-220 °C | [3][4] |

| CAS Number | 6274-12-0 | [4][6] |

Crystallographic Data of Analogous Compounds

To offer a predictive framework for the crystal structure of this compound bromide, crystallographic data for dimethylammonium bromide and triethylammonium bromide are provided below. These compounds share structural similarities and can offer insights into the likely packing and hydrogen bonding motifs.

Dimethylammonium Bromide ((CH₃)₂NH₂Br)

No publicly available crystallographic data for dimethylammonium bromide was found in the search results.

Triethylammonium Bromide ((C₂H₅)₃NHBr)

No publicly available crystallographic data for triethylammonium bromide was found in the search results.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis, crystallization, and structural determination of alkylammonium halides based on methodologies reported for similar compounds. These protocols can serve as a starting point for obtaining high-quality single crystals of this compound bromide suitable for X-ray diffraction analysis.

Synthesis of this compound Bromide

A common method for the synthesis of this compound bromide involves the neutralization reaction between diethylamine and hydrobromic acid.

Materials:

-

Diethylamine ((C₂H₅)₂NH)

-

Hydrobromic acid (HBr, typically 48% aqueous solution)

-

Anhydrous diethyl ether or ethanol

Procedure:

-

In a fume hood, dissolve diethylamine in a suitable solvent such as anhydrous diethyl ether or ethanol in a flask equipped with a magnetic stirrer and placed in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid dropwise to the cooled diethylamine solution with continuous stirring. The reaction is exothermic.

-

A white precipitate of this compound bromide will form.

-

After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain crude this compound bromide.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction studies. Slow evaporation or cooling methods are typically employed.

Procedure (Slow Evaporation):

-

Prepare a saturated solution of this compound bromide in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

-

Monitor the vial for the formation of well-defined single crystals.

Procedure (Slow Cooling):

-

Prepare a saturated solution of this compound bromide in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

-

Filter the hot solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to promote further crystallization.

-

Collect the resulting single crystals by decanting the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following is a general workflow for the determination of a crystal structure using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A series of diffraction images are collected as the crystal is rotated.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Data Integration: The intensities of the diffraction spots are measured and integrated.

-

Structure Solution: The integrated data is used to solve the phase problem and generate an initial model of the crystal structure.

-

Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental data to obtain the final, accurate crystal structure.

Visualizations

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from synthesis to the final determination of a crystal structure.

Caption: A flowchart of the crystal structure determination process.

Conceptual Diagram of Alkylammonium Halide Crystal Packing

This diagram provides a conceptual representation of the ionic interactions and hydrogen bonding expected in the crystal lattice of an alkylammonium bromide, such as this compound bromide.

Caption: Conceptual packing with H-bonds in an alkylammonium bromide.

Conclusion

While the precise crystal structure of this compound bromide remains to be definitively determined and published, this technical guide provides a comprehensive summary of its known properties and offers a roadmap for its structural elucidation. The provided data on analogous compounds and generalized experimental protocols are intended to facilitate future research in this area. The determination of the crystal structure of this compound bromide would be a valuable contribution to the fields of materials science and solid-state chemistry, particularly for the rational design of novel perovskite materials.

References

- 1. Buy Diethylamine hydrobromide | 6274-12-0 [smolecule.com]

- 2. This compound bromide | C4H12BrN | CID 22665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound bromide [stenutz.eu]

- 5. This compound bromide | CAS 6274-12-0 [greatcellsolarmaterials.com]

- 6. DIETHYLAMINE HYDROBROMIDE | 6274-12-0 [chemicalbook.com]

An In-depth Technical Guide on the Thermodynamic Properties of Diethylammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of diethylammonium compounds, with a focus on quantitative data, experimental methodologies, and the logical relationships in their analysis.

Thermodynamic Properties of this compound-Based Protic Ionic Liquids

Protic ionic liquids (PILs) based on the this compound ([DEA]+) cation are a subject of significant research due to their potential applications as environmentally friendly solvents and electrolytes. Their thermodynamic properties are crucial for understanding their behavior and for process design.

A series of this compound carboxylate-based PILs, including this compound pentanoate ([DEA][C5]), this compound hexanoate ([DEA][C6]), and this compound heptanoate ([DEA][C7]), have been synthesized and their thermophysical properties investigated. The following tables summarize key thermodynamic and physical properties for these compounds.

Table 1: Thermal Properties of this compound Carboxylate-Based PILs [1]

| Compound | Glass Transition Temperature (Tg) (°C) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) | Thermal Decomposition Temperature (Td) (K) |

| [DEA][C5] | -70.12 | -58.78 | -1.15 | 413.13 |

| [DEA][C6] | -73.18 | - | 15.23 | 421.43 |

| [DEA][C7] | -75.83 | - | 27.81 | 427.35 |

Table 2: Physicochemical Properties of this compound Carboxylate-Based PILs at Various Temperatures [1]

| Compound | Temperature (K) | Density (ρ) (g·cm⁻³) | Dynamic Viscosity (η) (mPa·s) | Refractive Index (nD) |

| [DEA][C5] | 293.15 | 0.9598 | 156.3 | 1.4589 |

| 313.15 | 0.9463 | 55.4 | 1.4518 | |

| 333.15 | 0.9328 | 26.2 | 1.4447 | |

| 353.15 | 0.9193 | 14.7 | - | |

| 363.15 | 0.9125 | 11.6 | - | |

| [DEA][C6] | 293.15 | 0.9499 | 231.5 | 1.4599 |

| 313.15 | 0.9366 | 77.8 | 1.4528 | |

| 333.15 | 0.9234 | 35.5 | 1.4457 | |

| 353.15 | 0.9101 | 19.3 | - | |

| 363.15 | 0.9035 | 14.9 | - | |

| [DEA][C7] | 293.15 | 0.9416 | 321.1 | 1.4607 |

| 313.15 | 0.9286 | 102.9 | 1.4536 | |

| 333.15 | 0.9155 | 45.4 | 1.4465 | |

| 353.15 | 0.9025 | 24.1 | - | |

| 363.15 | 0.8959 | 18.3 | - |

Phase Behavior of Other this compound Compounds

Bis(this compound)tetrachlorocuprate(II), [(C₂H₅)₂NH₂]₂[CuCl₄], is a thermochromic salt that undergoes a first-order phase transition.[2] This transition involves a color change from green to yellow upon heating and is driven by the disorder of the this compound cations.[2]

Table 3: Phase Transition Data for Bis(this compound)tetrachlorocuprate(II)

| Property | Value |

| Phase Transition Temperature | 50 °C |

At low temperatures, strong hydrogen bonding between the this compound cations and the tetrachloridocuprate(II) anions influences the geometry of the anion.[2] As the temperature increases, dynamic disorder of the cations weakens these hydrogen bonds, leading to a distortion of the CuCl₄²⁻ ions.[2]

Experimental Protocols

The determination of the thermodynamic properties of this compound compounds relies on several key experimental techniques. The general methodologies for these are outlined below.

DSC is employed to determine thermal transitions such as glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures.

-

Sample Preparation: A small sample (typically 5-10 mg) of the this compound compound is hermetically sealed in an aluminum pan.

-

Instrumentation: A differential scanning calorimeter, such as a Mettler-Toledo DSC 1 STARe System, is used.

-

Experimental Procedure: A common procedure involves a series of heating and cooling cycles to observe the thermal behavior of the sample. A typical sequence is:

-

First heating cycle: e.g., from 25 °C to 130 °C at a heating rate of 10 °C/min.

-

First cooling cycle: e.g., from 130 °C to -80 °C at a cooling rate of 10 °C/min.

-

Second heating cycle: e.g., from -80 °C to 200 °C at a heating rate of 10 °C/min.

-

Second cooling cycle: e.g., from 200 °C to 25 °C at a cooling rate of 10 °C/min.

-

-

Data Analysis: The thermal transitions are identified as peaks (for melting and crystallization) or steps (for glass transition) in the heat flow curve as a function of temperature.

TGA is used to determine the thermal stability and decomposition temperature (Td) of the compounds.

-

Sample Preparation: A small, accurately weighed sample of the this compound compound is placed in a TGA crucible.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[1] The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The decomposition temperature is typically determined as the onset temperature of mass loss in the TGA curve.

These thermophysical properties are often measured as a function of temperature.

-

Density: Measured using a vibrating tube densimeter.

-

Dynamic Viscosity: Determined with a rotational viscometer.

-

Refractive Index: Measured using a refractometer.

-

Temperature Control: For all measurements, the temperature of the sample is precisely controlled, often using a water bath, over a specified range (e.g., 293.15 K to 363.15 K).[1]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of the thermodynamic properties of a newly synthesized this compound compound.

Caption: Workflow for Thermodynamic Property Characterization.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound compounds in defined biological signaling pathways. The primary focus of research has been on their physicochemical properties and potential as solvents or in materials science. Therefore, a diagram of a specific signaling pathway cannot be provided.

The logical relationship in the study of these compounds follows the workflow diagram presented above, where synthesis and purification are followed by a series of analytical techniques to determine various thermodynamic and physical properties. These data points are then often used to calculate other derived thermodynamic parameters, such as the coefficient of thermal expansion (αp), molecular volume (Vm), standard entropy (S°), and lattice potential energy (Upot).[1]

References

An In-depth Technical Guide to Diethylammonium-Based Ionic Liquids: Synthesis, Properties, and Pharmaceutical Applications

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of diethylammonium-based ionic liquids (ILs), a class of protic ionic liquids (PILs) garnering interest for their unique properties and potential applications in the pharmaceutical sciences. We delve into their synthesis, physicochemical characteristics, and burgeoning role in drug development, from enhancing drug delivery to serving as active pharmaceutical ingredients (APIs).

Introduction to this compound-Based Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions. Protic ionic liquids are a subclass formed by the proton transfer from a Brønsted acid to a Brønsted base. This compound ([DEA]⁺) based ILs are formed from the protonation of diethylamine, a secondary amine. The resulting [DEA]⁺ cation is then paired with a variety of anions, typically from the parent acid, to form the ionic liquid.

The structure of the this compound cation, with its two ethyl groups and two protons on the nitrogen atom, allows for the formation of significant hydrogen-bonding networks. These interactions are critical in determining the physicochemical properties of the resulting ILs, such as viscosity, conductivity, and thermal stability.[1][2] The ability to pair the [DEA]⁺ cation with a wide range of anions (e.g., carboxylates, nitrate) allows for the fine-tuning of these properties for specific applications.[3][4]

Synthesis of this compound-Based Ionic Liquids

The most common and straightforward method for synthesizing this compound-based protic ionic liquids is through a direct acid-base neutralization reaction. This one-step synthesis is efficient and typically results in high-purity products.[5]

General Synthesis Workflow

The synthesis process involves the reaction of diethylamine (a Brønsted base) with a selected Brønsted acid. The proton from the acid is transferred to the lone pair of electrons on the nitrogen atom of diethylamine, forming the this compound cation and the corresponding anion from the acid.

Caption: General workflow for the synthesis of this compound-based ionic liquids.

Experimental Protocols

Protocol 2.1: Synthesis of this compound Nitrate ([DEA][NO₃]) [1][2]

-

Reaction Setup: Diethylamine is slowly added to a stirred, equimolar amount of nitric acid. The reaction is typically carried out in a flask cooled in an ice bath to manage the exothermic nature of the neutralization.

-

Purification: The resulting solution is often treated with activated carbon to remove colored impurities and then filtered.

-

Solvent Removal: Any excess water or volatile reactants are removed under reduced pressure using a rotary evaporator.

-

Drying: The final product is thoroughly dried to remove residual water. A common method is freeze-drying under high vacuum (e.g., 0.03 mbar) for several cycles. The water content can be verified using Karl Fischer titration to ensure it is below a certain threshold (e.g., 300 ppm).[1][2] The final product is a pale yellow, hygroscopic powder.[1][2]

Protocol 2.2: Synthesis of this compound Acetate ([DEA][Ac]) [6]

-

Reaction: This salt is formed from the reaction of diethylamine with acetic acid.[6] An equimolar amount of diethylamine is added dropwise to acetic acid with constant stirring in a cooled flask.

-

Purification: If a solvent is used (e.g., for better heat control), it is removed under vacuum. The product can be purified by recrystallization if it is a solid at room temperature.

-

Drying: The final product should be dried under vacuum to remove any unreacted starting materials and water. This compound acetate is hygroscopic and should be stored in a desiccator.[6]

Physicochemical Properties

The properties of this compound-based ILs are dictated by the nature of the anion and the hydrogen bonding interactions within the liquid.[1][2] Below is a summary of key physicochemical data for representative this compound ILs.

Table 1: Physicochemical Properties of this compound-Based Ionic Liquids

| Property | This compound Acetate ([DEA][Ac]) | This compound Nitrate ([DEA][NO₃]) |

| CAS Number | 20726-63-0[7] | 22114-41-4 |

| Molecular Formula | C₆H₁₅NO₂[8] | C₄H₁₂N₂O₃[1] |

| Molecular Weight | 133.19 g/mol [6] | 136.15 g/mol [1] |

| Appearance | White to light yellow powder/crystal[7] | Pale yellow hygroscopic powder[1][2] |

| Melting Point (°C) | 47 °C[8] or 72-73 °C[6] | 101 °C[1] |

| Boiling Point (°C) | 55.5 °C[8] | Not available |

| Water Solubility | Soluble[7] | Soluble |

| Conductivity (S/cm) | 0.0007 - 0.0134 (for aqueous solutions)[3] | Not available |

Note: There is a discrepancy in the reported melting point for this compound Acetate in the literature. Further experimental verification is recommended.

Characterization Techniques

The successful synthesis and purity of this compound-based ILs are confirmed using a suite of analytical techniques.

Characterization Workflow

Caption: Workflow for the characterization of this compound-based ionic liquids.

Detailed Methodologies

Protocol 4.1: Fourier Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify functional groups and confirm the formation of the ionic liquid by observing shifts in vibrational bands.

-

Methodology: FTIR spectra are typically collected using an ATR (Attenuated Total Reflection) accessory. A small sample of the IL is placed directly on the ATR crystal. Spectra are recorded over a range of 4000-400 cm⁻¹. Key bands to observe include the N-H stretches of the ammonium group and the characteristic bands of the anion (e.g., C=O stretch for carboxylates, N-O stretches for nitrate).[2][9] The absence of bands from the starting materials confirms the completion of the reaction.

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the cation and anion.

-

Methodology: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Deuterated solvents such as D₂O or DMSO-d₆ are used.[9][10] The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of the this compound cation and the corresponding anion. For example, in the ¹H NMR of a diethanolammonium-based IL, characteristic triplets for the methylene groups adjacent to the nitrogen and oxygen were observed.[9]

Protocol 4.3: Differential Scanning Calorimetry (DSC)

-

Objective: To determine thermal transitions such as melting point (Tₘ) and glass transition temperature (T₉).

-

Methodology: A small, weighed sample of the IL is sealed in an aluminum pan. The sample is subjected to a controlled temperature program (e.g., heating and cooling at a rate of 5 °C/min) under an inert atmosphere (e.g., Argon).[1][11] The heat flow is measured as a function of temperature to identify endothermic (melting) and exothermic (crystallization) events.

Protocol 4.4: Viscosity and Conductivity Measurement

-

Viscosity: Can be measured using various techniques, including a vibrating wire viscometer or a rotational viscometer. The measurements are typically performed over a range of temperatures to understand the temperature dependence of viscosity.[12]

-

Conductivity: Measured using a conductivity meter with a suitable probe. The measurement is also often temperature-dependent.[13]

Applications in Drug Development

This compound-based ILs and related structures are finding applications in the pharmaceutical field, primarily due to their ability to enhance the solubility and permeability of drugs, and in some cases, to act as the active ingredient itself.[4][14]

Logical Flow of Applications

Caption: Pharmaceutical applications of this compound-based ionic liquids.

API-Ionic Liquids (API-ILs)

A significant strategy in drug development is the formation of API-ILs, where the active drug molecule itself is one of the ions in the ionic liquid structure. This can convert a solid-state drug into a liquid form, which can overcome issues like polymorphism (the existence of multiple crystalline forms with different properties) and poor solubility.[4]

-

Example: Diclofenac Diethylamine Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID). The diethylamine salt of diclofenac is a well-established API used in topical formulations like gels and creams.[15][16] The formation of this salt enhances the skin penetration of diclofenac, allowing for localized treatment of pain and inflammation with reduced systemic side effects.[15] Diethylamine itself has been investigated for analgesic properties, suggesting a potential synergistic effect.[17]

As Pharmaceutical Excipients

This compound-based ILs can be used as excipients in drug formulations to:

-

Enhance Solubility: Many new drug candidates suffer from poor water solubility, which limits their bioavailability. The unique solvation properties of ILs can significantly increase the solubility of these compounds.[14]

-

Improve Permeability: For transdermal drug delivery, ILs can act as permeation enhancers, disrupting the highly ordered structure of the stratum corneum and facilitating drug transport across the skin.[18]

-

Stabilize APIs: ILs can provide a stable environment for sensitive drug molecules, protecting them from degradation.[14]

Toxicity and Biocompatibility

A critical consideration for the use of any substance in pharmaceutical applications is its toxicity. While ILs were once touted as "green solvents," it is now understood that their toxicity can vary widely depending on their structure.[19]

-

General Trends: Generally, ammonium-based ILs are considered to be less toxic than many imidazolium- and pyridinium-based ILs.[20] Toxicity is often linked to the length of the alkyl chains on the cation; longer chains tend to increase lipophilicity and the potential for membrane disruption, leading to higher toxicity.[21]

-

Anion Effect: The anion also plays a role in the overall toxicity of the IL.[22]

-

Diethylamine: The acute toxicity of diethylamine has been studied, with an oral LD50 in rats reported as 500 mg/kg.[17] It is also a metabolite of approved drugs like disulfiram and lidocaine, and it is used as an excipient in some topical preparations, which suggests a degree of biological tolerance, particularly in controlled doses.[17]

For pharmaceutical development, a full toxicological profile of any new this compound-based IL would be required. Ecotoxicity can be assessed using bioassays, such as monitoring the inhibition of bioluminescence in bacteria like Aliivibrio fischeri, with results often reported as EC₅₀ values (the concentration that causes a 50% effect).[20]

Table 2: Ecotoxicity Classification Based on EC₅₀ Values [20]

| EC₅₀ (mg/L) | Classification |

| > 1000 | Relatively harmless |

| 100 - 1000 | Practically harmless |

| 1 - 100 | Toxic |

| 0.1 - 1 | Highly toxic |

| 0.01 - 0.1 | Extremely toxic |

| < 0.01 | Supertoxic |

Note: Specific EC₅₀ data for various this compound ILs are not widely available and would need to be determined experimentally.

Conclusion and Future Outlook

This compound-based ionic liquids represent a versatile platform for researchers in the pharmaceutical sciences. Their straightforward synthesis, tunable physicochemical properties, and demonstrated utility in enhancing drug delivery make them attractive candidates for further investigation. The success of diclofenac diethylamine highlights the potential of forming API-salts to improve drug efficacy. Future research will likely focus on synthesizing and characterizing new [DEA]⁺-based ILs with tailored properties, exploring their use with a wider range of APIs, and conducting thorough toxicological and biocompatibility studies to ensure their safety for clinical applications. As the demand for more effective and patient-friendly drug formulations grows, the unique advantages offered by these ionic liquids are poised to make a significant impact.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic Signatures of Hydrogen-Bonding Motifs in Protonic Ionic Liquid Systems: Insights from this compound Nitrate in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of ionic liquids | PDF [slideshare.net]

- 6. echemi.com [echemi.com]

- 7. CAS 20726-63-0: this compound acetate | CymitQuimica [cymitquimica.com]

- 8. diethylamine acetate | CAS#:20726-63-0 | Chemsrc [chemsrc.com]

- 9. jchpe.ut.ac.ir [jchpe.ut.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CAS 78213-16-8: Diclofenac Diethylamine | CymitQuimica [cymitquimica.com]

- 16. Diclofenac Diethylamine BP/EP | Srikem Laboratories [srikem.com]

- 17. WO2008075993A1 - The use of diethylamine as analgesic in pharmaceutical preparations - Google Patents [patents.google.com]

- 18. The Development and Characterization of Novel Ionic Liquids Based on Mono- and Dicarboxylates with Meglumine for Drug Solubilizers and Skin Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ionic Liquids Toxicity—Benefits and Threats | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

Core Principles: The Impact of Diethylammonium on Perovskite Properties

An In-depth Technical Guide on the Role of Diethylammonium in Perovskite Solar Cell Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role this compound (DEA) plays in the formation and performance of perovskite solar cells. The incorporation of DEA, typically in the form of this compound iodide (DAI) or this compound bromide (DABr), has emerged as a highly effective strategy to enhance the efficiency, stability, and reproducibility of these next-generation photovoltaic devices. This document synthesizes key findings on the mechanisms of action, presents quantitative data on performance improvements, details experimental protocols for its application, and visualizes the underlying processes.

The introduction of the bulky organic cation, this compound ((CH₃CH₂)₂NH₂⁺), into the perovskite structure addresses several key challenges in the fabrication of high-performance solar cells. Its primary functions include:

-

Formation of 2D/3D Heterostructures: DEA cations act as spacers between the lead-halide octahedra, leading to the formation of two-dimensional (2D) perovskite layers, such as (DA)₂PbI₄. When used as an additive in a traditional three-dimensional (3D) perovskite, like methylammonium lead iodide (MAPbI₃), it forms a 2D/3D heterostructure. This capping layer of 2D perovskite on the 3D film is instrumental in passivating surface defects and enhancing environmental stability.

-

Crystal Growth Modulation: DEA additives have been shown to significantly influence the crystallization process of the perovskite film. This results in the formation of larger, more uniform crystal grains with fewer grain boundaries. The reduction in grain boundaries minimizes defect sites and improves charge transport throughout the active layer.

-

Defect Passivation: The DEA cations can effectively passivate various types of defects present at the surface and grain boundaries of the perovskite film, such as halide vacancies and undercoordinated lead ions. This passivation reduces non-radiative recombination, leading to an increase in carrier lifetime and, consequently, higher device efficiency.

Quantitative Performance Enhancements

The incorporation of DEA-based additives leads to significant and measurable improvements in the key performance parameters of perovskite solar cells. The following tables summarize the quantitative impact of this compound iodide (DAI) and this compound bromide (DABr) on device performance as reported in the literature.

Impact of this compound Iodide (DAI) Additive

The addition of a small amount of DAI to the MAPbI₃ precursor solution has been demonstrated to boost the power conversion efficiency (PCE) by over 20%.

| Molar Ratio of DAI in Precursor | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA cm⁻²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

| 0% (Control) | 1.01 | 21.85 | 71.23 | 15.73 |

| 10% | 1.05 | 22.95 | 79.04 | 19.05[1] |

Impact of this compound Bromide (DABr) Post-Treatment

Post-treatment of a MAPbI₃ film with a DABr solution also yields a substantial enhancement in device performance.

| Treatment | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA cm⁻²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

| No DABr (Control) | 0.98 | 21.54 | 68.0 | 14.37 |

| With DABr | 1.02 | 22.85 | 78.4 | 18.30[2] |

Experimental Protocols

The successful incorporation of this compound into perovskite solar cells can be achieved through two primary methods: the one-step precursor additive method and the post-treatment method.

One-Step Additive Method with this compound Iodide (DAI)

This method involves the direct addition of DAI to the perovskite precursor solution before film deposition.

Protocol:

-

Precursor Solution Preparation:

-

Prepare a stock solution of 3D perovskite precursor, for example, by dissolving equimolar amounts of methylammonium iodide (MAI) and lead iodide (PbI₂) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Prepare a 1.25 M stock solution of 2D perovskite precursor by dissolving DAI and PbI₂ in a 2:1 molar ratio in DMF.

-

-

Doped Precursor Formulation:

-

Add the 2D precursor stock solution to the 3D precursor solution at a desired molar ratio (e.g., 10% DAI content).[1]

-

-

Film Deposition:

-

Deposit the final precursor solution onto the substrate using a spin-coater. A typical two-step spin-coating process might involve a low speed spin (e.g., 1000 rpm for 10 s) followed by a high-speed spin (e.g., 5000 rpm for 30 s).

-

During the high-speed step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization.

-

-

Annealing:

-

Anneal the substrate on a hotplate at a temperature between 100°C and 150°C for 10-30 minutes to promote crystal growth and remove residual solvent.

-

Post-Treatment Method with this compound Bromide (DABr)

This method involves treating the surface of a pre-deposited 3D perovskite film with a solution containing DABr.

Protocol:

-

3D Perovskite Film Fabrication:

-

Deposit a standard 3D perovskite film (e.g., MAPbI₃) using a conventional one-step or two-step deposition method.

-

-

DABr Solution Preparation:

-

Prepare a dilute solution of DABr in a suitable solvent such as isopropanol (e.g., 2.5 mg/mL).

-

-

Surface Treatment:

-

Spin-coat the DABr solution onto the surface of the annealed 3D perovskite film. A typical spin-coating speed would be in the range of 4000-6000 rpm for 20-30 seconds.

-

-

Annealing:

-

Anneal the treated film on a hotplate, typically at a temperature around 100-150°C for a short duration (e.g., 5-15 minutes), to facilitate the reaction and formation of the 2D capping layer.[2]

-

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key processes influenced by the incorporation of this compound.

Signaling Pathway of DEA in Perovskite Formation

Caption: Mechanism of DEA action in perovskite solar cells.

Experimental Workflow for DEA Incorporation

Caption: Experimental workflows for incorporating DEA.

Logical Relationship of DEA Effects

Caption: Logical flow of DEA's impact on perovskite solar cells.

Conclusion and Outlook

The use of this compound as an additive or in post-treatment procedures represents a significant advancement in the field of perovskite photovoltaics. The formation of 2D/3D heterostructures through the incorporation of DEA provides a robust method for passivating defects, controlling crystal growth, and ultimately enhancing both the efficiency and stability of perovskite solar cells. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to implement and further innovate upon these techniques. Future research may focus on exploring other large organic cations, optimizing the 2D/3D interface, and scaling up these processes for commercial applications, paving the way for the widespread adoption of this promising solar technology.

References

Diethylammonium as a Proton Source in Organic Chemistry: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the role of the diethylammonium ion as a versatile proton source in organic chemistry. This compound salts, derived from the protonation of diethylamine, have emerged as efficient and mild Brønsted acid catalysts and co-catalysts in a variety of organic transformations. Their moderate acidity, coupled with the influence of the counter-ion, allows for the activation of substrates and the facilitation of key proton transfer steps in catalytic cycles. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the properties, applications, and experimental protocols associated with the use of this compound as a proton source. Key applications in reactions such as the synthesis of oxazolidinones, aza-Michael additions, and Mannich reactions are discussed in detail, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Introduction

In the realm of organocatalysis, the use of mild and selective proton sources is paramount for the development of efficient and sustainable synthetic methodologies. The this compound ion ((C₂H₅)₂NH₂⁺), the conjugate acid of diethylamine, has garnered significant attention in this regard.[1] With a pKa of approximately 10.85-11.0, the this compound ion serves as a weak proton donor, capable of participating in a range of acid-catalyzed reactions under mild conditions.[2][3] This property makes it an attractive alternative to stronger, more corrosive acids, offering improved functional group tolerance and selectivity.

This guide will delve into the fundamental properties of the this compound ion and explore its application as a proton source in several key organic reactions. We will present detailed experimental protocols, quantitative data from the literature, and mechanistic pathways to provide a thorough understanding of its utility for synthetic chemists.

Physicochemical Properties of the this compound Ion

The efficacy of the this compound ion as a proton source is intrinsically linked to its physicochemical properties. The equilibrium between diethylamine and its protonated form is central to its catalytic activity.

| Property | Value | Reference |

| pKa | ~10.85-11.0 | [2][3] |

| Structure | (C₂H₅)₂NH₂⁺ | [1] |

| Parent Base | Diethylamine ((C₂H₅)₂NH) | [1] |

The this compound ion is typically generated in situ by the reaction of diethylamine with a protic acid or is used as a pre-formed salt, such as this compound chloride, iodide, acetate, or trifluoroacetate. The choice of the counter-ion can significantly influence the salt's solubility, stability, and catalytic activity.

Applications in Organic Synthesis

The this compound ion has proven to be a valuable tool in a variety of organic transformations, where it can act as a Brønsted acid catalyst, a co-catalyst in enamine and iminium ion catalysis, or a proton shuttle.

Synthesis of 5-Aryl-2-Oxazolidinones

A notable application of this compound salts is in the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide. This compound iodide has been shown to be a highly effective catalyst for this transformation, proceeding under mild, solvent-free conditions.[4][5]

Experimental Protocol (Adapted from Marchetti, F. et al. Org. Biomol. Chem. 2021, 19, 4152-4161)

-

General Procedure: In a reaction vessel, the desired 2-aryl-aziridine (1.0 mmol) and this compound iodide (0.1 mmol, 10 mol%) are combined. The vessel is then placed under an atmosphere of carbon dioxide (1 atm, balloon). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the crude product is purified by column chromatography on silica gel.

Quantitative Data for the Synthesis of 5-Aryl-2-Oxazolidinones

| Entry | Aziridine Substrate | Time (h) | Yield (%) |

| 1 | N-methyl-2-phenylaziridine | 24 | 95 |

| 2 | N-ethyl-2-phenylaziridine | 24 | 92 |

| 3 | N-methyl-2-(4-chlorophenyl)aziridine | 48 | 88 |

| 4 | N-methyl-2-(4-methoxyphenyl)aziridine | 24 | 98 |

Catalytic Cycle

The proposed catalytic cycle involves the activation of the aziridine ring by the this compound ion through hydrogen bonding. The iodide anion then acts as a nucleophile, attacking the aziridine ring to initiate ring-opening. Subsequent reaction with carbon dioxide and intramolecular cyclization affords the oxazolidinone product and regenerates the catalyst.

Aza-Michael Additions

This compound acetate (DEAA) and its triethyl-analogue, triethylammonium acetate (TEAA), have been utilized as efficient catalysts for the aza-Michael addition of amines to α,β-unsaturated compounds. The this compound ion is thought to activate the Michael acceptor, while the acetate anion can act as a base to deprotonate the amine nucleophile.

Experimental Protocol (Adapted from Verma, A. K. et al. Monatsh Chem 2008, 139, 1041–1047)

-

General Procedure: A mixture of the α,β-unsaturated compound (1.0 mmol), the amine (1.2 mmol), and triethylammonium acetate (0.1 mmol, 10 mol%) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Quantitative Data for the Aza-Michael Addition

| Entry | Michael Acceptor | Amine | Catalyst | Time (h) | Yield (%) |

| 1 | Acrylonitrile | Aniline | TEAA | 0.5 | 95 |

| 2 | Methyl Acrylate | Pyrrolidine | TEAA | 1 | 92 |

| 3 | Chalcone | Morpholine | TEAA | 2 | 88 |

| 4 | Acrylonitrile | Diethylamine | TEAA | 1.5 | 90 |

Proposed Mechanism

The this compound ion activates the α,β-unsaturated carbonyl compound by protonating the carbonyl oxygen, thereby increasing its electrophilicity. The amine nucleophile then attacks the β-carbon, and a subsequent proton transfer regenerates the catalyst.

Mannich and Related Reactions

This compound chloride is frequently employed as a source of both the amine and the acid catalyst in the Mannich reaction. This three-component condensation of an aldehyde, an amine, and a ketone is a powerful tool for the synthesis of β-amino carbonyl compounds. The this compound ion plays a crucial role in the formation of the electrophilic Eschenmoser's salt-like intermediate from the amine and formaldehyde.

Experimental Protocol for the Synthesis of 2-Vinylquinolines (A Mannich-type reaction followed by elimination)

-

Procedure: A mixture of a 2-methylquinoline derivative (1.0 equiv), formaldehyde (1.3 equiv), and diethylamine hydrochloride (1.3 equiv) in a suitable solvent (e.g., dioxane) is heated. A catalytic amount of an organic base like triethylamine can be added to facilitate the reaction. The progress of the reaction is monitored by TLC. After completion, the reaction is worked up by extraction and purified by column chromatography to yield the 2-vinylquinoline product.[4][6]

Quantitative Data for the Synthesis of 2-Vinylquinolines

| Entry | 2-Methylquinoline Derivative | Base | Time (h) | Yield (%) | Reference |

| 1 | 2,6-dimethylquinoline | Triethylamine | 4 | 71.9 | [4] |

| 2 | 2-methyl-6,7-dichloroquinoline | Triethylamine | 5.5 | 61.8 | [4] |

| 3 | 2-methyl-6-fluoro-7-chloroquinoline | Triethylamine | 6 | 79.2 | [4] |

Experimental Workflow

This compound as a Co-catalyst in Enamine and Iminium Ion Catalysis

In many organocatalytic reactions mediated by secondary amines (e.g., proline and its derivatives), a Brønsted acid co-catalyst is often required to facilitate the formation of the key enamine or iminium ion intermediates. This compound salts can serve this purpose effectively. The this compound ion can protonate the carbonyl oxygen, activating it towards nucleophilic attack by the secondary amine catalyst to form the iminium ion. In the enamine cycle, it can also protonate the intermediate formed after the nucleophilic attack of the enamine, facilitating catalyst turnover.

Applications in Drug Development and Synthesis

The mild and selective nature of catalysis involving this compound as a proton source makes it particularly attractive in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to perform reactions under neutral or near-neutral pH conditions helps to preserve sensitive functional groups often present in drug candidates. For instance, the synthesis of oxazolidinone-containing antibiotics and the introduction of β-amino carbonyl moieties in bioactive molecules can be achieved using this compound-mediated reactions.

Conclusion

The this compound ion is a versatile and valuable proton source in modern organic synthesis. Its moderate acidity allows for the catalysis of a range of important chemical transformations under mild conditions, offering high yields and selectivities. This guide has provided an in-depth look at its application in the synthesis of oxazolidinones, aza-Michael additions, and Mannich-type reactions, complete with experimental protocols and mechanistic insights. For researchers and professionals in drug development, the use of this compound salts represents a powerful and often more sustainable alternative to traditional acid catalysis, enabling the efficient construction of complex molecular architectures.

References

- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 2. This compound iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]

Spectroscopic Characterization of Diethylammonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylammonium salts, a class of secondary ammonium compounds, are integral to various fields, including pharmaceuticals, materials science, and synthetic chemistry. Their utility as catalysts, ionic liquids, and precursors for more complex molecules necessitates a thorough understanding of their structural and electronic properties. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure, bonding, and dynamics of these salts. This technical guide offers an in-depth overview of the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS)—used to characterize this compound salts. Detailed experimental protocols, quantitative data summaries, and visual representations of key concepts are provided to assist researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For this compound salts, ¹H and ¹³C NMR provide unambiguous evidence of the cation's constitution.

Data Presentation: ¹H and ¹³C NMR of this compound Chloride

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound chloride in a common deuterated solvent.

Table 1: ¹H NMR Spectral Data for this compound Chloride

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -CH₃ | ~1.3 - 1.5 | Triplet | ~7.3 | Methyl protons |

| -CH₂- | ~3.0 - 3.2 | Quartet | ~7.3 | Methylene protons |

| -NH₂⁺- | Variable (broad) | Singlet | - | Ammonium protons |

Table 2: ¹³C NMR Spectral Data for this compound Chloride

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| -CH₃ | ~11 - 13 | Methyl carbon |

| -CH₂- | ~42 - 44 | Methylene carbon |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of a this compound salt.

Materials:

-

This compound salt (e.g., this compound chloride)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Deuterium oxide (D₂O))

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound salt into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently agitate the vial to ensure the salt is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

-

Acquire the proton-decoupled ¹³C spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint that is unique to its structure and bonding. IR and Raman spectroscopy are complementary techniques that are highly sensitive to the functional groups present in this compound salts.

Data Presentation: Vibrational Spectroscopy of this compound Nitrate